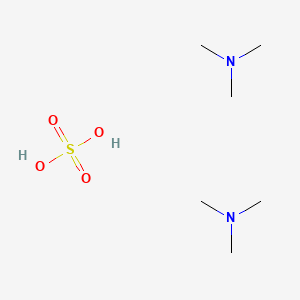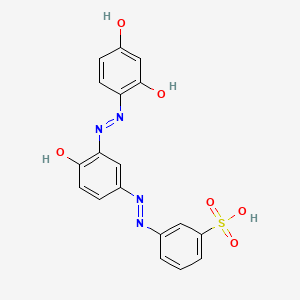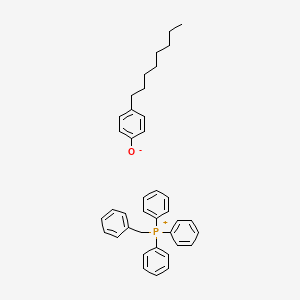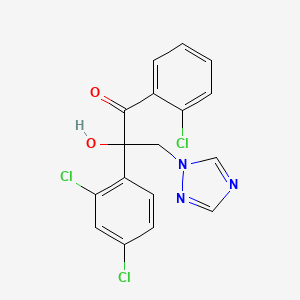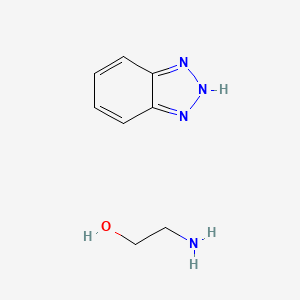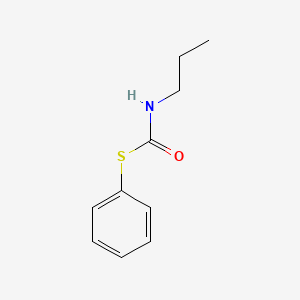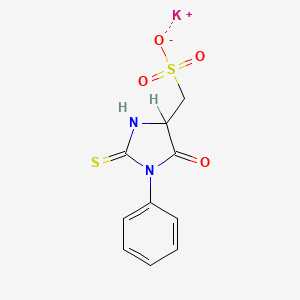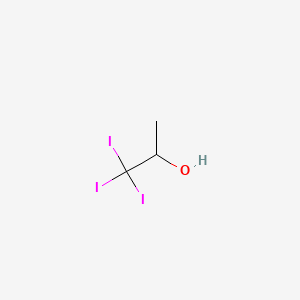
1,1,1-Triiodo-2-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1-Triiodo-2-propanol is an organic compound with the molecular formula C3H5I3O. It is characterized by the presence of three iodine atoms attached to the first carbon of a propanol molecule. This compound is known for its significant molecular weight of 437.785 Da and its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Triiodo-2-propanol typically involves the iodination of 2-propanol. One common method includes the reaction of 2-propanol with iodine in the presence of a strong base such as sodium hydroxide. The reaction proceeds through the formation of intermediate compounds, eventually leading to the substitution of hydrogen atoms with iodine atoms .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes, where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound on an industrial scale .
Analyse Des Réactions Chimiques
Types of Reactions
1,1,1-Triiodo-2-propanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding iodinated ketones or aldehydes.
Reduction: Reduction reactions can lead to the formation of deiodinated alcohols.
Substitution: The iodine atoms can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogen exchange reactions can be carried out using reagents like sodium iodide in acetone.
Major Products Formed
The major products formed from these reactions include iodinated ketones, deiodinated alcohols, and various substituted derivatives depending on the reagents and conditions used .
Applications De Recherche Scientifique
1,1,1-Triiodo-2-propanol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in iodination reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in radiopharmaceuticals and diagnostic imaging due to its high iodine content.
Mécanisme D'action
The mechanism of action of 1,1,1-Triiodo-2-propanol involves its interaction with molecular targets through its iodine atoms. The compound can undergo nucleophilic substitution reactions, where the iodine atoms are replaced by nucleophiles. This reactivity is utilized in various chemical transformations and biological interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,1-Triiodoethane: Similar in structure but with one less carbon atom.
1,1,1-Triiodopropane: Lacks the hydroxyl group present in 1,1,1-Triiodo-2-propanol.
1,1,1-Triiodo-2-butanol: Contains an additional carbon atom in the chain.
Propriétés
Numéro CAS |
82010-76-2 |
|---|---|
Formule moléculaire |
C3H5I3O |
Poids moléculaire |
437.78 g/mol |
Nom IUPAC |
1,1,1-triiodopropan-2-ol |
InChI |
InChI=1S/C3H5I3O/c1-2(7)3(4,5)6/h2,7H,1H3 |
Clé InChI |
ALYGJNJDNOFGNM-UHFFFAOYSA-N |
SMILES canonique |
CC(C(I)(I)I)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


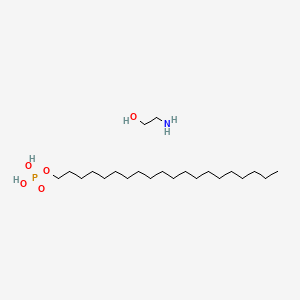
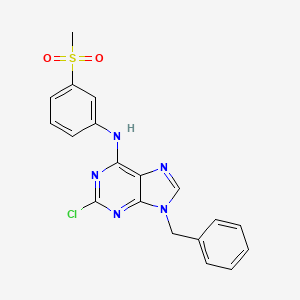
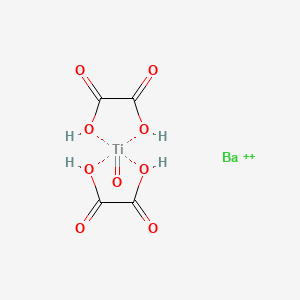
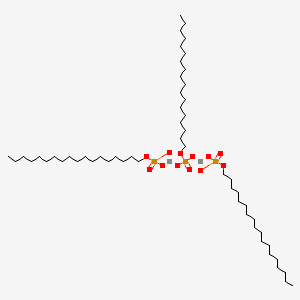
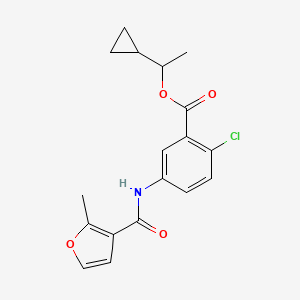
![2,7-dinitro-[1]benzofuro[6,7-e][1]benzofuran](/img/structure/B12679407.png)
